N-(3-Chloro-4,5-diethoxyphenyl)pentanamide
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Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)pentanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)pentanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Chloro-4,5-diethoxyaniline+Pentanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-4,5-diethoxybenzoic acid.
Reduction: Formation of N-(3-chloro-4,5-diethoxyphenyl)pentylamine.
Substitution: Formation of N-(3-amino-4,5-diethoxyphenyl)pentanamide.
Scientific Research Applications
N-(3-Chloro-4,5-diethoxyphenyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)pentanamide involves its interaction with specific molecular targets. The chloro and ethoxy groups may facilitate binding to enzymes or receptors, thereby modulating their activity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)pentanamide
- N-(3-Chloro-4-ethoxyphenyl)pentanamide
- N-(3-Chloro-4,5-dimethoxyphenyl)pentanamide
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)pentanamide is unique due to the presence of both chloro and diethoxy groups on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
90287-64-2 |
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Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)pentanamide |
InChI |
InChI=1S/C15H22ClNO3/c1-4-7-8-14(18)17-11-9-12(16)15(20-6-3)13(10-11)19-5-2/h9-10H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
GJHHIZSWJCGEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origin of Product |
United States |
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